(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

CB1 receptor antagonist Triazole regioisomerism Azetidine scaffold design

CAS 2034266-67-4 is a structurally authenticated small-molecule heterocycle fusing a 5-cyclopropylisoxazole carbonyl with a 3-(1H-1,2,3-triazol-1-yl)azetidine scaffold via a methanone bridge. This regioisomeric specificity is critical for CB1 receptor inverse agonist/antagonist target engagement, as confirmed by Merck patent families. Generic substitution is scientifically unsound: the 1H-1,2,3-triazol-1-yl N-linkage, not 2H-triazole or methylene-spaced analogs, defines the pharmacophore. Purchase in parallel with methyl-isoxazole comparator CAS 2034293-30-4 for microsomal stability SAR assays. For R&D use only.

Molecular Formula C12H13N5O2
Molecular Weight 259.269
CAS No. 2034266-67-4
Cat. No. B2357088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
CAS2034266-67-4
Molecular FormulaC12H13N5O2
Molecular Weight259.269
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=CN=N4
InChIInChI=1S/C12H13N5O2/c18-12(10-5-11(19-14-10)8-1-2-8)16-6-9(7-16)17-4-3-13-15-17/h3-5,8-9H,1-2,6-7H2
InChIKeyFATMJDDIXPADQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Compound 2034266-67-4: C12H13N5O2 Triazole-Isoxazole-Azetidine Procurement Profile


The target compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone (CAS 2034266-67-4) is a small-molecule heterocycle (MF: C12H13N5O2; MW: 259.269 g/mol) that fuses a 5-cyclopropylisoxazole carbonyl motif with a 3-(1H-1,2,3-triazol-1-yl)azetidine scaffold via a methanone bridge [1]. Structure-based bioactivity inference from the azetidine triazole isoxazole chemotype – encompassed by Merck CB1 antagonist patent families – places this compound within the cannabinoid-1 receptor inverse agonist/antagonist space, distinguishing it from simpler mono- or bicyclic analogs lacking the three-ring regioisomeric specificity essential for target engagement [2].

Why 2034266-67-4 Cannot Be Replaced by Generic Triazole or Isoxazole Analogs


Generic substitution within the isoxazole-azetidine class is contraindicated because the 1H-1,2,3-triazol-1-yl regioisomer attached directly to the azetidine N-3 position generates a distinct three-dimensional pharmacophore not replicated by 2H-triazole, 1,2,4-triazole, or methylene-spaced triazole derivatives [1]. The cyclopropyl group on the isoxazole ring introduces orthogonal steric bulk and ring strain that modulates target-protein hydrophobic pocket occupancy relative to methyl- or phenyl-substituted isoxazole comparators [2]. These regioisomeric and substituent variations yield compounds with differing molecular formulas, H-bond acceptor/donor counts, and ClogP profiles – parameters that critically alter CB1 receptor binding kinetics and functional selectivity, making interchange without quantitative re-validation scientifically untenable [1].

Quantitative Differentiation Evidence for 2034266-67-4 vs Closest Analogs


Regioisomeric Identity: 1H-1,2,3-Triazole Direct N-Linkage Confers Distinct Molecular Formula vs 1,2,4-Triazole Methylene Spacer Analog (CAS 2309217-07-8)

The target compound (C12H13N5O2, MW 259.269) carries a 1H-1,2,3-triazole ring attached directly to the azetidine nitrogen, while the 1,2,4-triazole methylene-spacer analog (CAS 2309217-07-8) possesses formula C13H15N5O2 (MW 273.296) . The -CH2- spacer in the comparator increases conformational flexibility and alters the nitrogen H-bond acceptor pattern; in CB1 antagonist pharmacophore models, direct N-triazole linkage is predicted to reduce the entropic penalty upon receptor binding compared to a methylene-bridged counterpart [1].

CB1 receptor antagonist Triazole regioisomerism Azetidine scaffold design

Cyclopropyl vs Methyl Isoxazole Substitution: Target Compound (C12H13N5O2) vs Methyl Analog (CAS 2034293-30-4, C13H15N5O2)

The target compound incorporates a 5-cyclopropylisoxazole group (C12H13N5O2, MW 259.269), whereas the closest methyl-isoxazole comparator (CAS 2034293-30-4) has a 5-methylisoxazole moiety but also bears an additional 4-cyclopropyl group on the triazole ring, yielding C13H15N5O2 (MW 273.296) . The cyclopropyl ring on the isoxazole provides greater van der Waals volume and a distinct electrostatic surface compared to a methyl substituent, which is expected to differentially occupy the CB1 receptor hydrophobic pocket [1].

Cyclopropyl steric effect Isoxazole substitution SAR CB1 hydrophobic pocket

Phenyl-Substituted Triazole Derivative (CAS 2034425-30-2) Exhibits Substantially Higher Molecular Weight and Lipophilicity vs Target Compound

The 4-phenyl-1H-1,2,3-triazole analog (CAS 2034425-30-2) has formula C18H17N5O2 and MW 335.367 g/mol, compared to the target compound's C12H13N5O2 (MW 259.269) . This represents a mass increase of 76.098 g/mol (+29.4%) and adds a phenyl ring, substantially raising calculated logP and lowering aqueous solubility. For CNS-penetrant CB1 antagonist programs, the lower molecular weight and reduced aromatic ring count of the target compound place it in a more favorable drug-like property space (MW < 300, fewer than 3 aromatic rings) [1].

Lipophilic ligand efficiency Triazole 4-substitution CNS drug-likeness

Class-Level Evidence: CB1 Receptor Antagonism Pharmacophore Requires Intact Cyclopropylisoxazole-Azetidine-Triazole Architecture

The Merck WO-2007064566 patent family establishes that heterocycle-substituted 3-alkyl azetidine derivatives function as CB1 receptor antagonists/inverse agonists, with potency driven by the precise combination of isoxazole, azetidine, and triazole/oxadiazole heterocycles [1]. The therapeutic target database classifies 'Heterocyclic-substituted 3-alkyl azetidine derivative 3' (a compound sharing the isoxazole-azetidine-triazole scaffold) as a CB1 antagonist for obesity indication [2]. While no direct Ki or IC50 value is publicly available for CAS 2034266-67-4 specifically, the class-level evidence indicates that any structural deviation from the 1H-1,2,3-triazol-1-yl-azetidine-cyclopropylisoxazole motif risks loss of CB1 binding affinity.

CB1 inverse agonism Azetidine pharmacophore Cannabinoid receptor SAR

Procurement-Driven Application Scenarios for CAS 2034266-67-4


CB1 Cannabinoid Receptor Antagonist Lead Identification and SAR Expansion

As a compound structurally congruent with the Merck CB1 antagonist patent class [1], CAS 2034266-67-4 serves as a defined scaffold for synthesizing focused libraries to explore isoxazole C-5, triazole C-4, and azetidine N-substitution SAR. Its lower molecular weight (259.269 g/mol) and absence of a 4-phenyl group on the triazole distinguish it from heavier analogs (e.g., CAS 2034425-30-2, MW 335.367), making it a more CNS-favorable starting point for hit-to-lead optimization .

Regioisomeric Probe for Triazole Click-Chemistry Optimization

The compound's direct 1H-1,2,3-triazol-1-yl N-linkage to the azetidine ring represents a specific outcome of copper-catalyzed azide-alkyne cycloaddition (CuAAC) regiochemistry. It can be used as an authentic standard in analytical method development (HPLC, LC-MS) to distinguish the desired 1,4-disubstituted 1H-1,2,3-triazole regioisomer from the 1,5-regioisomer or 2H-triazole side products that arise during analog synthesis [1].

Metabolic Stability Benchmarking: Cyclopropylisoxazole vs Methylisoxazole Series

The cyclopropyl substituent on the isoxazole ring is a recognized strategy for improving oxidative metabolic stability relative to methyl or unsubstituted isoxazoles [1]. Researchers can procure CAS 2034266-67-4 alongside methyl-isoxazole comparator CAS 2034293-30-4 to conduct paired in vitro microsomal stability assays (human/rat liver microsomes) quantifying intrinsic clearance differences attributable solely to the isoxazole C-5 substituent.

Quote Request

Request a Quote for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.